molecular formula C12H19Cl2N3O B3136229 N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride CAS No. 412356-88-8

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride

Cat. No.: B3136229
CAS No.: 412356-88-8
M. Wt: 292.2 g/mol
InChI Key: PXJTZQDTTHJJND-UHFFFAOYSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O. It is known for its unique structure, which includes a cyclohexyl ring and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with nicotinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS: 412356-88-8) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.20 g/mol. Its structure includes a cyclohexyl ring and a nicotinamide moiety, which contribute to its unique pharmacological profile. The compound is typically encountered as a white crystalline solid, soluble in water and polar organic solvents.

Synthesis

The synthesis of this compound generally involves the reaction of 4-aminocyclohexylamine with nicotinic acid or its derivatives. This process requires specific solvents and catalysts to facilitate the formation of the desired product, followed by purification techniques such as recrystallization or chromatography.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates various biochemical pathways associated with inflammation, potentially influencing cellular signaling related to inflammatory responses.

Antioxidant Activity

The compound has also been shown to possess antioxidant effects, which may contribute to its neuroprotective capabilities. By regulating cellular metabolism and energy production, it helps mitigate oxidative stress, a key factor in neurodegenerative diseases.

Neuroprotective Properties

Studies suggest that this compound may be beneficial in developing treatments for neurodegenerative diseases due to its ability to protect neuronal cells from damage caused by oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameMolecular FormulaKey Features
Nicotinamide C6H6N2OSimple amide of nicotinic acid; involved in NAD+ synthesis.
4-Aminocyclohexylamine C6H13NPrimary amine with potential roles in neurotransmission.
N-(3-Pyridinyl)-N'-(4-aminobutyl)urea C11H15N3OUrea derivative; may exhibit similar anti-inflammatory properties.
N-(1-naphthalenesulfonyl)-N'-(4-aminobutyl)urea C14H17N3O2SContains naphthalene moiety; potentially enhances lipophilicity.

The unique combination of cyclohexyl and nicotinamide structures in this compound may confer distinct pharmacological properties not observed in other compounds listed above.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Neuroprotection Study : In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in modulating inflammatory responses.
  • Antioxidant Activity Assessment : Experimental assays revealed that the compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models.

Properties

IUPAC Name

N-(4-aminocyclohexyl)pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;;/h1-2,7-8,10-11H,3-6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTZQDTTHJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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